A Technical Guide to the Chemical Properties and Pharmacological Context of 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine
A Technical Guide to the Chemical Properties and Pharmacological Context of 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine
An In-depth Technical Guide Topic: 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine Audience: Researchers, scientists, and drug development professionals.
Introduction
The confluence of a piperidine ring and a biphenyl moiety within a single molecular architecture represents a "privileged scaffold" in modern medicinal chemistry. These structural motifs are cornerstones in the design of therapeutic agents targeting a wide array of biological systems. The piperidine ring, a saturated heterocycle, offers a basic nitrogen center that is often crucial for receptor interaction and favorable pharmacokinetic properties.[1][2] Concurrently, the biphenyl group provides a rigid, lipophilic framework that can engage in potent hydrophobic and π-stacking interactions within protein binding pockets.
This technical guide provides a comprehensive analysis of 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine , a compound that uniquely combines these two key pharmacophores via a flexible ether linkage. While specific experimental data for this exact molecule is limited in public literature, this document will synthesize available information on its core chemical identity, propose robust methodologies for its synthesis and characterization, and explore its significant potential in drug discovery based on the well-documented activities of structurally related analogues. The primary focus is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound as a building block or lead candidate in their research endeavors.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its unique identifiers and its intrinsic physical and chemical properties. These data points are critical for sourcing, handling, and computational modeling.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine | --- |
| CAS Number | 883514-41-8 | |
| Molecular Formula | C₁₈H₂₁NO | |
| Molecular Weight | 267.37 g/mol | |
| InChI Key | GIUZGBNKXKPNHV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2OCC3CCNCC3 | --- |
Table 2: Physicochemical Properties (Experimental and Predicted)
| Property | Value | Notes | Source |
|---|---|---|---|
| Physical Form | Predicted to be a solid at room temperature | Based on related carbamate structures.[3] | --- |
| Storage Temperature | Ambient | As supplied by commercial vendors. | |
| Boiling Point | ~427 °C (Predicted) | Prediction for a structurally similar carbamate. | [3] |
| pKa | ~13.34 (Predicted, for conjugate acid) | Prediction for a structurally similar carbamate. | [3] |
| LogP | 3.5 (Computed) | A measure of lipophilicity, calculated for an isomeric structure.[4] | [4] |
| Solubility | Expected to be soluble in organic solvents like DCM, Methanol, DMSO. Poorly soluble in water. | General property of similar organic molecules. | --- |
Synthesis and Purification
Retrosynthetic Analysis and Strategy
The key bond for disconnection is the ether linkage. This suggests a retrosynthetic pathway originating from 2-hydroxybiphenyl ([1,1'-biphenyl]-2-ol) and a piperidine-based electrophile. To ensure regioselectivity and prevent side reactions at the piperidine nitrogen, a protecting group strategy is advisable. The N-Boc (tert-butyloxycarbonyl) group is ideal due to its stability and ease of removal under acidic conditions.
Proposed Synthetic Protocol
Step 1: Williamson Ether Synthesis This step involves the nucleophilic attack of the deprotonated 2-hydroxybiphenyl on an N-protected piperidine electrophile. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenol without competing side reactions.
-
To a solution of [1,1'-biphenyl]-2-ol (1.0 eq) in anhydrous Dimethylformamide (DMF), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the reaction mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.
-
Add a solution of tert-butyl 4-(tosyloxymethyl)piperidine-1-carboxylate (1.1 eq) in DMF to the reaction mixture.
-
Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
Step 2: N-Boc Deprotection The final step is the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring.
-
Dissolve the crude intermediate from Step 1 in Dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and neutralize by washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the crude final product.
Diagram 1: Proposed Synthetic Workflow
Caption: A proposed two-step synthesis of the target compound.
Purification Protocol: Flash Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the column.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient solvent system, starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 70:30 Hexane:Ethyl Acetate with 1% Triethylamine to prevent tailing).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following protocols outline standard methodologies.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[5]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Biphenyl Aromatic-H | 7.20 - 7.60 (m, 9H) | 115 - 158 | Complex multiplet region for 9 aromatic protons. |
| O-CH₂ -Piperidine | ~3.80 (d, 2H) | ~75 | Methylene group of the ether linkage. |
| Piperidine-H (C4) | ~1.90 (m, 1H) | ~35 | Methine proton at C4 of the piperidine ring. |
| Piperidine-H (axial, C2/6) | ~2.60 (t, 2H) | ~45 | Axial protons adjacent to the nitrogen. |
| Piperidine-H (equatorial, C2/6) | ~3.10 (d, 2H) | ~45 | Equatorial protons adjacent to the nitrogen. |
| Piperidine-H (axial, C3/5) | ~1.40 (q, 2H) | ~30 | Axial protons at C3/C5. |
| Piperidine-H (equatorial, C3/5) | ~1.80 (d, 2H) | ~30 | Equatorial protons at C3/C5. |
| N-H | 1.5 - 2.5 (br s, 1H) | --- | Broad singlet, may exchange with D₂O. |
Disclaimer: These are predicted values based on typical shifts for similar structural motifs. Actual experimental values may vary.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and fragmentation pattern.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[6]
-
Analysis: Infuse the sample directly or via an HPLC system (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid).
-
Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z ≈ 268.17.
Diagram 2: Analytical Characterization Workflow
Caption: Standard workflow for the analytical validation of a synthetic compound.
Chemical Reactivity and Stability
-
Basicity: The piperidine nitrogen is a secondary amine and is basic. It will readily react with acids to form salts, such as the hydrochloride salt.[7] This property is often exploited to improve the solubility and handling of amine-containing compounds.
-
N-Functionalization: The secondary amine is a nucleophile and can undergo various reactions, including N-alkylation, N-acylation, and reductive amination, to generate a library of derivatives for structure-activity relationship (SAR) studies.[8]
-
Ether Linkage Stability: The aryl-alkyl ether bond is generally stable under most physiological and synthetic conditions but can be cleaved under harsh acidic conditions (e.g., HBr or BBr₃).
-
Storage: The compound should be stored in a well-sealed container at ambient temperature, protected from strong acids and oxidizing agents.
Pharmacological Context and Potential Biological Activity
The molecular structure of 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine is highly suggestive of significant biological activity, particularly in antiviral and central nervous system (CNS) applications.
The Biphenyl-Piperidine Scaffold in Drug Discovery
This scaffold is a recurring motif in compounds with diverse pharmacological profiles. The combination allows for fine-tuning of properties such as receptor affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.[9][10]
Potential as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Recent and highly relevant research has identified novel piperidine-biphenyl derivatives as exceptionally potent NNRTIs against HIV-1.[11] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site. This binding induces a conformational change that inhibits the enzyme's function, thereby preventing the conversion of viral RNA into DNA.
A 2024 study in the European Journal of Medicinal Chemistry detailed the development of piperidine-biphenyl-diarylpyrimidine (DAPY) analogues. One lead compound, 10p , demonstrated an EC₅₀ value of 6 nM against wild-type HIV-1 and maintained high potency against clinically relevant mutant strains.[11] Crucially, it also showed a significantly improved safety profile, with low cytotoxicity and minimal inhibition of CYP enzymes and the hERG channel.[11] The 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine structure represents a core fragment of these next-generation NNRTIs, making it a highly valuable starting point for the design of new antiviral agents.
Diagram 3: Simplified Mechanism of NNRTI Action
Caption: Allosteric inhibition of HIV-1 RT by an NNRTI.
Potential as a CNS-Active Agent
The benzylpiperidine framework is a well-established scaffold for compounds targeting the CNS. Derivatives have shown affinity for sigma (σ) receptors, opioid receptors, and monoamine transporters.[12] For example, certain 1-benzylpiperidine derivatives are potent acetylcholinesterase (AChE) inhibitors, relevant for Alzheimer's disease therapy.[13] The structural similarity of the biphenyl-oxymethyl group to a benzyl group suggests that this compound could be explored for activity at these CNS targets.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the standard precautions applicable to new chemical entities and piperidine derivatives.[14][15]
Table 4: Summary of Safety and Handling Procedures
| Aspect | Recommendation | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | To prevent eye and skin contact. Piperidine itself is corrosive and toxic.[15][16] |
| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid inhalation, ingestion, and contact with skin and eyes. | To prevent respiratory tract irritation and systemic toxicity.[14][17] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | To mitigate potential corrosive damage.[14] |
| First Aid (Skin) | Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops. | To remove the chemical and prevent absorption or burns.[16] |
| First Aid (Ingestion) | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | Ingestion of piperidine derivatives can be harmful.[17] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and acids. | To ensure chemical stability and prevent hazardous reactions.[14] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety. |
Conclusion
4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine is a strategically designed molecule that embodies the principles of privileged scaffold-based drug design. Its chemical properties, characterized by a stable ether linkage and a reactive piperidine nitrogen, make it an ideal platform for synthetic elaboration. Based on compelling, recent evidence from structurally related compounds, this molecule holds significant promise as a core scaffold for developing novel and potent non-nucleoside reverse transcriptase inhibitors for HIV therapy.[11] Furthermore, its structural analogy to known CNS-active agents warrants its investigation in neuropharmacology. This guide provides the essential technical framework for its synthesis, characterization, and safe handling, positioning it as a valuable tool for researchers dedicated to advancing the frontiers of medicinal chemistry.
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